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Compound of Interest

4-Hydroxy-8-methoxyquinolin-
2(1H)-one

Cat. No.: B189105

Compound Name:

An In-depth Technical Guide to 4-Hydroxy-8-methoxyquinolin-2(1H)-one (CAS 7224-68-2)

Disclaimer: Detailed experimental data, including specific synthesis protocols, spectral
analyses, and biological assay results for 4-Hydroxy-8-methoxyquinolin-2(1H)-one (CAS
7224-68-2), are limited in publicly available scientific literature. This guide provides a
comprehensive overview of the compound based on available data, supplemented with
information from closely related analogs and the broader class of 4-hydroxy-2-quinolones to
offer insights into its expected properties and biological activities.

Chemical and Physical Properties

4-Hydroxy-8-methoxyquinolin-2(1H)-one is a heterocyclic organic compound belonging to
the quinolinone family. It is characterized by a quinoline core structure with a hydroxyl group at
position 4, a methoxy group at position 8, and a carbonyl group at position 2. This compound is
of interest to researchers in the fields of medicinal chemistry and drug development due to the
diverse biological activities associated with the 4-hydroxy-2-quinolone scaffold.
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Property Value

CAS Number 7224-68-2

Molecular Formula C10H9NOs3

Molecular Weight 191.18 g/mol

Appearance Light yellow to orange solid
Melting Point 245-248 °C

Boiling Point 356.7 °C at 760 mmHg

Purity >97% (as commercially available)

4-hydroxy-8-methoxy-2(1H)-quinolinone, 8-
Synonyms o
Methoxy-2,4-quinolinediol

Synthesis

While a specific, detailed synthesis protocol for 4-Hydroxy-8-methoxyquinolin-2(1H)-one is
not readily available, a representative method for a closely related analog, 3-Ethyl-4-hydroxy-
8-methoxyquinolin-2(1H)-one, involves the thermal condensation of a substituted aniline with
a malonic acid ester. This approach, known as the Conrad-Limpach reaction, is a common
method for synthesizing 4-hydroxy-2-quinolones.

Representative Experimental Protocol: Synthesis of 3-
Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one

This protocol is adapted from the synthesis of a C3-ethyl substituted analog and is presented
as a likely pathway for the synthesis of the title compound, which would involve the use of
diethyl malonate instead of diethyl ethylmalonate.

Materials:
e 0-Anisidine

o Diethyl ethylmalonate
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Toluene

Sodium hydroxide (NaOH)

Hydrochloric acid (HCI)

Ethanol

Procedure:

A mixture of o-anisidine and a slight excess of diethyl ethylmalonate is heated.

e The reaction mixture is heated at 220-230 °C for 1 hour, then the temperature is increased to
260-270 °C for 6 hours, or until the distillation of ethanol ceases.

e The hot reaction mixture is carefully poured into toluene and allowed to cool, leading to the
precipitation of the crude product.

o The precipitate is collected by filtration.
e The crude product is dissolved in an aqueous solution of sodium hydroxide and filtered.
e The filtrate is washed with toluene to remove any unreacted starting materials.

e The agueous phase is then acidified with hydrochloric acid, causing the product to
precipitate.

o The precipitate is collected by filtration, washed with water, and air-dried.

e The final product is purified by recrystallization from a suitable solvent such as ethanol.
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Synthesis Workflow
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A representative workflow for the synthesis of a 4-hydroxy-8-methoxy-2-quinolone analog.
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Spectral Data

Specific spectral data for 4-Hydroxy-8-methoxyquinolin-2(1H)-one is not publicly available.
However, based on its structure and data from related compounds, the following spectral
characteristics can be anticipated.

Expected 'H NMR Spectral Data

e Aromatic Protons: Signals in the aromatic region (& 6.5-8.0 ppm) corresponding to the
protons on the quinoline ring system. The methoxy group at C8 and the hydroxyl group at C4
will influence the chemical shifts of the adjacent protons.

o Methoxy Protons: A singlet around 6 3.8-4.0 ppm corresponding to the three protons of the
methoxy group.

e NH Proton: A broad singlet at lower field (6 > 10 ppm) for the amide proton at N1.

e OH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent
and concentration, for the hydroxyl group at C4.

Expected *C NMR Spectral Data

e Carbonyl Carbon: A signal in the downfield region (6 160-180 ppm) for the C2 carbonyl
carbon.

e Aromatic Carbons: Signals in the aromatic region (& 100-150 ppm) for the carbons of the
quinoline ring.

o Methoxy Carbon: A signal around & 55-60 ppm for the carbon of the methoxy group.

Expected IR Spectral Data

e O-H and N-H Stretching: A broad band in the region of 3200-3500 cm~! corresponding to the
O-H and N-H stretching vibrations.

e C=0 Stretching: A strong absorption band around 1650-1680 cm~1 for the carbonyl group at
C2.
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e C=C and C-N Stretching: Bands in the region of 1400-1600 cm~* for the aromatic C=C and
C-N stretching vibrations.

e C-O Stretching: Bands in the region of 1000-1300 cm~* for the C-O stretching of the methoxy
and hydroxyl groups.
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Expected Spectral Features
4-Hydroxy-8-methoxyquinolin-2(1H)-one
Structure
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General Antibacterial Mechanism of Quinolones
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Plaque Reduction Assay Workflow
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 To cite this document: BenchChem. [4-Hydroxy-8-methoxyquinolin-2(1H)-one CAS number
7224-68-2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189105#4-hydroxy-8-methoxyquinolin-2-1h-one-cas-
number-7224-68-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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